molecular formula C10H11ClO2 B3046628 Ethyl 2-chloro-3-methylbenzoate CAS No. 1261606-72-7

Ethyl 2-chloro-3-methylbenzoate

Cat. No.: B3046628
CAS No.: 1261606-72-7
M. Wt: 198.64
InChI Key: MJPALPLZFRWQEN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylbenzoate (CAS 25800-28-6) is a high-value chemical intermediate with particular importance in the development of modern agrochemicals. Its primary research application is in the synthesis of complex active ingredients, most notably as a key precursor in the production of the sulfonylurea herbicide Triflusulfuron-methyl . This herbicide is valued for its effectiveness against broadleaf and gramineous weeds in beet fields, offering high crop safety and a favorable environmental profile . The strategic use of this compound in synthetic pathways helps researchers avoid traditional methods that involve hazardous materials like phosgene or require high-temperature reactions, thereby enabling safer and more efficient manufacturing processes . The compound's molecular formula is C10H11ClO2 . Researchers utilize this ester in advanced oxidation and multi-step synthesis protocols to build the core structures of target molecules. It is supplied exclusively for laboratory research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 2-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPALPLZFRWQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033545
Record name Ethyl 2-chloro-3-methylbenzoate
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Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261606-72-7
Record name Benzoic acid, 2-chloro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261606-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-3-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-methylbenzoate can be synthesized through the esterification of 2-chloro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3-methylbenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in an appropriate solvent.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-chloro-3-methylbenzoic acid and ethanol.

    Reduction: 2-chloro-3-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-3-methylbenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-methylbenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of an acid and an alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2-chloro-3-methylbenzoate with structurally related benzoate esters, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Differences
This compound C₁₀H₁₁ClO₂ 198.65 Cl (ortho), CH₃ (meta) N/A* Baseline compound; balanced steric and electronic effects from Cl and CH₃ groups.
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 OCH₃ (ortho) 7335-26-4 Methoxy group enhances solubility in polar solvents; lower molecular weight.
Methyl m-chlorobenzoate C₈H₇ClO₂ 170.59 Cl (meta), methyl ester 77959 Smaller ester group (methyl vs. ethyl) reduces steric hindrance.
Ethyl 6-bromo-2-chloro-3-methylbenzoate C₁₀H₁₀BrClO₂ 277.55 Br (para), Cl (ortho), CH₃ (meta) 1478503-61-5 Bromine addition increases molecular weight and potential reactivity in cross-coupling reactions.
Ethyl 2-chloro-3,4-dimethoxybenzoate C₁₁H₁₃ClO₄ 244.67 Cl (ortho), OCH₃ (meta, para) 175136-04-6 Dimethoxy groups improve electron density, altering reactivity in electrophilic substitution.
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate C₁₀H₁₀ClFO₃ 232.64 F (ortho), Cl (meta), OCH₃ (para) 1266193-22-9 Fluorine introduces strong electron-withdrawing effects, impacting acidity and stability.

Key Observations:

Substituent Position and Reactivity: The ortho-chloro group in this compound creates steric hindrance, which may slow nucleophilic substitution compared to para-substituted analogs like ethyl 6-bromo-2-chloro-3-methylbenzoate . Methoxy vs. Methyl Groups: Ethyl 2-methoxybenzoate () exhibits higher polarity and solubility in ethanol due to the electron-donating methoxy group, whereas the methyl group in the target compound contributes to hydrophobic interactions .

Molecular Weight and Applications :

  • Brominated analogs (e.g., Ethyl 6-bromo-2-chloro-3-methylbenzoate) have higher molecular weights (~277 g/mol) and are likely used in Suzuki-Miyaura cross-coupling reactions due to the reactive C-Br bond .
  • Fluorinated derivatives (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate) are valuable in medicinal chemistry for their metabolic stability and enhanced binding affinity .

Synthetic Utility :

  • Methyl m-chlorobenzoate () serves as a simpler model for studying ester hydrolysis kinetics, whereas this compound’s ethyl ester group may offer better stability in acidic conditions .
  • Ethyl 2-chloro-3,4-dimethoxybenzoate () is a precursor for heterocyclic compounds, leveraging its electron-rich aromatic ring for cyclization reactions .

Research Findings and Implications

  • Substituent Effects on Physical Properties: Chlorine and methyl groups in the ortho and meta positions reduce solubility in polar solvents compared to methoxy-substituted analogs, as seen in ethyl 2-methoxybenzoate’s ethanol solubility data () .
  • Reactivity in Synthesis: this compound’s structure aligns with intermediates used in heterocyclic synthesis, such as the preparation of oxazoloquinolines and imidazole carboxylates (), where ester groups facilitate cyclization under acidic conditions .

Biological Activity

Ethyl 2-chloro-3-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • Functional Groups : Ester (ethyl group) and halogen (chlorine)

The presence of chlorine and the methyl group on the benzene ring contributes to the compound's unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorine atom enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting cellular functions.
  • Modulation of Receptor Functions : It may alter receptor activities, influencing various signaling pathways within cells.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table highlighting its effects on different biological targets:

Biological TargetEffect ObservedReference
Carbonic Anhydrase-IIModerate inhibition (IC₅₀: 25 µM)
Enzyme InhibitionSpecific enzyme inhibition
Receptor ModulationAltered signaling pathways

Case Studies

  • Enzyme Interaction Study :
    A study investigated the interactions between this compound and carbonic anhydrase-II. The compound demonstrated moderate inhibitory potential, with an IC₅₀ value of approximately 25 µM. This suggests its potential as a lead compound for developing enzyme inhibitors in therapeutic applications .
  • Receptor Modulation Research :
    Research has shown that this compound can modulate receptor activities, impacting pathways related to inflammation and cell signaling. These findings indicate its possible role in drug development for inflammatory diseases.

Synthesis and Applications

This compound can be synthesized using various methods, including:

  • Esterification Reactions : Combining chlorinated benzoic acid with ethanol in the presence of acid catalysts.
  • Halogenation Processes : Introducing chlorine into the benzoate structure through electrophilic aromatic substitution.

Applications:

  • Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemistry : Utilized in creating agrochemicals with specific biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-chloro-3-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 2-chloro-3-methylbenzoic acid with ethanol. A typical protocol involves refluxing the carboxylic acid with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. Reaction optimization includes monitoring temperature (80–100°C), molar ratios (e.g., 1:5 acid-to-ethanol), and reaction time (4–6 hours). Purity is assessed via thin-layer chromatography (TLC), and unreacted acid is neutralized with sodium bicarbonate .
  • Advanced Note : Microwave-assisted synthesis or enzymatic catalysis (e.g., lipases) may reduce reaction time or improve selectivity, though these methods require validation under inert atmospheres.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C NMR) and aromatic protons (δ 6.8–8.0 ppm in 1H NMR). The methyl group at position 3 appears as a singlet (~δ 2.3 ppm), while the ethyl ester shows a triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm).
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 212–214 (accounting for chlorine isotopes).
    • Validation : Compare spectral data with computational predictions (e.g., DFT) or literature analogs like methyl benzoate derivatives .

Q. How should researchers handle discrepancies in melting point or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) . Cross-reference with high-purity standards from authoritative databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps. Use Gaussian or ORCA software to simulate IR/NMR spectra and compare with experimental data. Solvent effects (e.g., ethanol) are modeled via the Polarizable Continuum Model (PCM) .
  • Application : Study substituent effects on ester hydrolysis kinetics or halogen-bonding interactions in crystal packing .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., dichloromethane/petroleum ether). Collect diffraction data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT and refine with SHELXL (R-factor < 0.05). Analyze bond angles, torsion angles, and intermolecular interactions (e.g., Cl···π contacts) using Olex2 software .

Q. What strategies address conflicting data in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature).
  • Byproduct Identification : Employ GC-MS or LC-HRMS to detect side products (e.g., diesters or decarboxylation products).
  • Mechanistic Probes : Isotopic labeling (e.g., 18O in ethanol) to trace esterification pathways.
    • Critical Analysis : Align findings with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Application-Oriented Questions

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : The ester group is hydrolyzed to the carboxylic acid (2-chloro-3-methylbenzoic acid) under basic conditions, a common precursor for amide coupling in drug design. Validate conversion via HPLC (retention time comparison) and monitor reaction progress using inline FTIR .

Q. What safety protocols are critical when handling this compound in lab settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to limit vapor exposure.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Emergency Measures : Provide eyewash stations and ethanol-compatible fire extinguishers.
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloro-3-methylbenzoate
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Ethyl 2-chloro-3-methylbenzoate

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